

Indirubin as a Gold Standard for Kinase Inhibition Studies: A Technical Guide

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Compound of Interest

Compound Name: Indirubin (Standard)

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This in-depth technical guide explores the utility of indirubin and its derivatives as standard reference compounds in kinase inhibition studies. Indirubin, a natural bis-indole alkaloid, has a rich history in traditional Chinese medicine and has emerged as a potent inhibitor of several protein kinases, playing a crucial role in the regulation of cell cycle progression and various signaling pathways. Its well-characterized mechanism of action and the availability of a wide range of synthetic derivatives make it an invaluable tool for researchers in academia and the pharmaceutical industry.

Introduction to Indirubin and its Derivatives

Indirubin was first identified as the active component of a traditional Chinese medicine preparation, Danggui Longhui Wan, used to treat chronic myelocytic leukemia.[1] Subsequent research revealed that its therapeutic effects stem from its ability to inhibit cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1] This discovery spurred the synthesis of numerous indirubin derivatives with improved potency, selectivity, and solubility. These derivatives typically involve modifications at various positions of the bis-indole scaffold, leading to a diverse library of compounds with distinct kinase inhibitory profiles.[2][3]

The primary mechanism of action for indirubins is competitive inhibition at the ATP-binding site of kinases.[1] X-ray crystallography studies have elucidated the binding mode of indirubin derivatives within the catalytic cleft of kinases like CDK2, revealing key hydrogen bond interactions that block the binding of ATP. Beyond CDKs, indirubins have been shown to be

potent inhibitors of Glycogen Synthase Kinase-3 β (GSK-3 β), a crucial enzyme in the Wnt/ β -catenin signaling pathway, and other kinases such as Src and JAK.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of indirubin and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. These values are determined through in vitro kinase assays and provide a standardized measure for comparing the efficacy of different compounds against a panel of protein kinases.

Table 1: Inhibitory Activity of Indirubin and its Derivatives against Cyclin-Dependent Kinases (CDKs)

Compound	CDK1/cyclin B (IC ₅₀)	CDK2/cyclin A (IC ₅₀)	CDK2/cyclin E (IC ₅₀)	CDK4/cyclin D1 (IC ₅₀)	CDK5/p25 (IC ₅₀)	Reference(s)
Indirubin	9 μ M	-	-	-	5.5 μ M	
Indirubin-3'-monoxime	-	440 nM	-	-	-	
Indirubin-5-sulfonic acid	5 nM	35 nM	150 nM	300 nM	65 nM	
6-Bromoindirubin	-	-	-	-	-	
7-Bromoindirubin-3'-oxime (7BIO)	-	-	-	-	-	

Note: A hyphen (-) indicates that the data was not readily available in the cited sources.

Table 2: Inhibitory Activity of Indirubin and its Derivatives against Glycogen Synthase Kinase-3 β (GSK-3 β) and Other Kinases

Compound	GSK-3 β (IC50)	Src (IC50)	JAK1	Reference(s)
Indirubin	0.19 μ M - 0.6 μ M	-	-	
Indirubin-3'-monoxime	5 - 50 nM	-	-	
Indirubin-5-sulfonic acid	Potent inhibitor (low nM range)	-	-	
E804 (an indirubin derivative)	-	0.43 μ M	Inhibits phosphorylation	

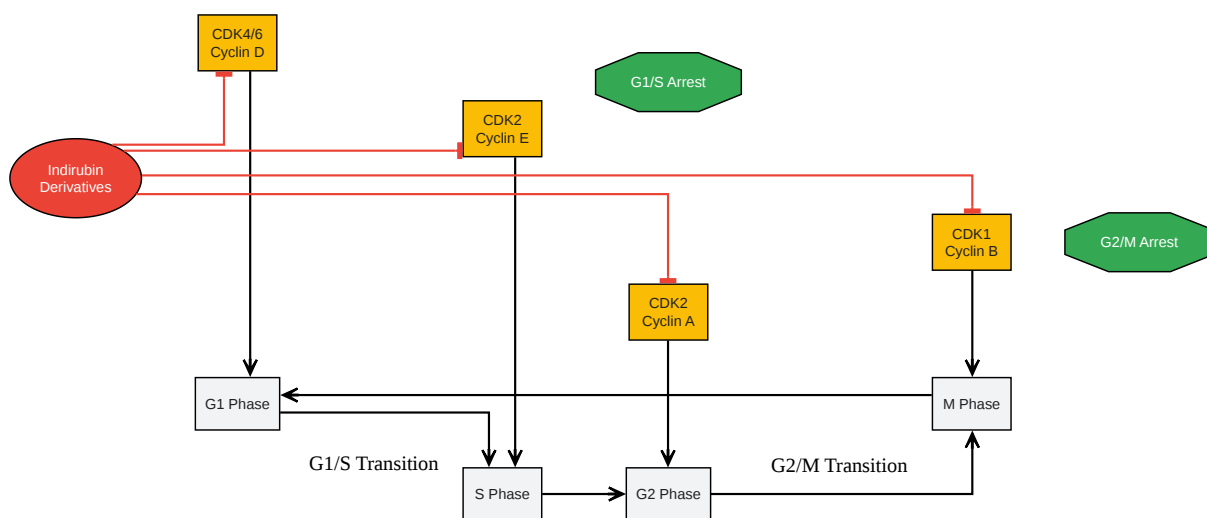
Note: A hyphen (-) indicates that the data was not readily available in the cited sources. The IC50 for some derivatives against GSK-3 β is reported as a potent range rather than a specific value.

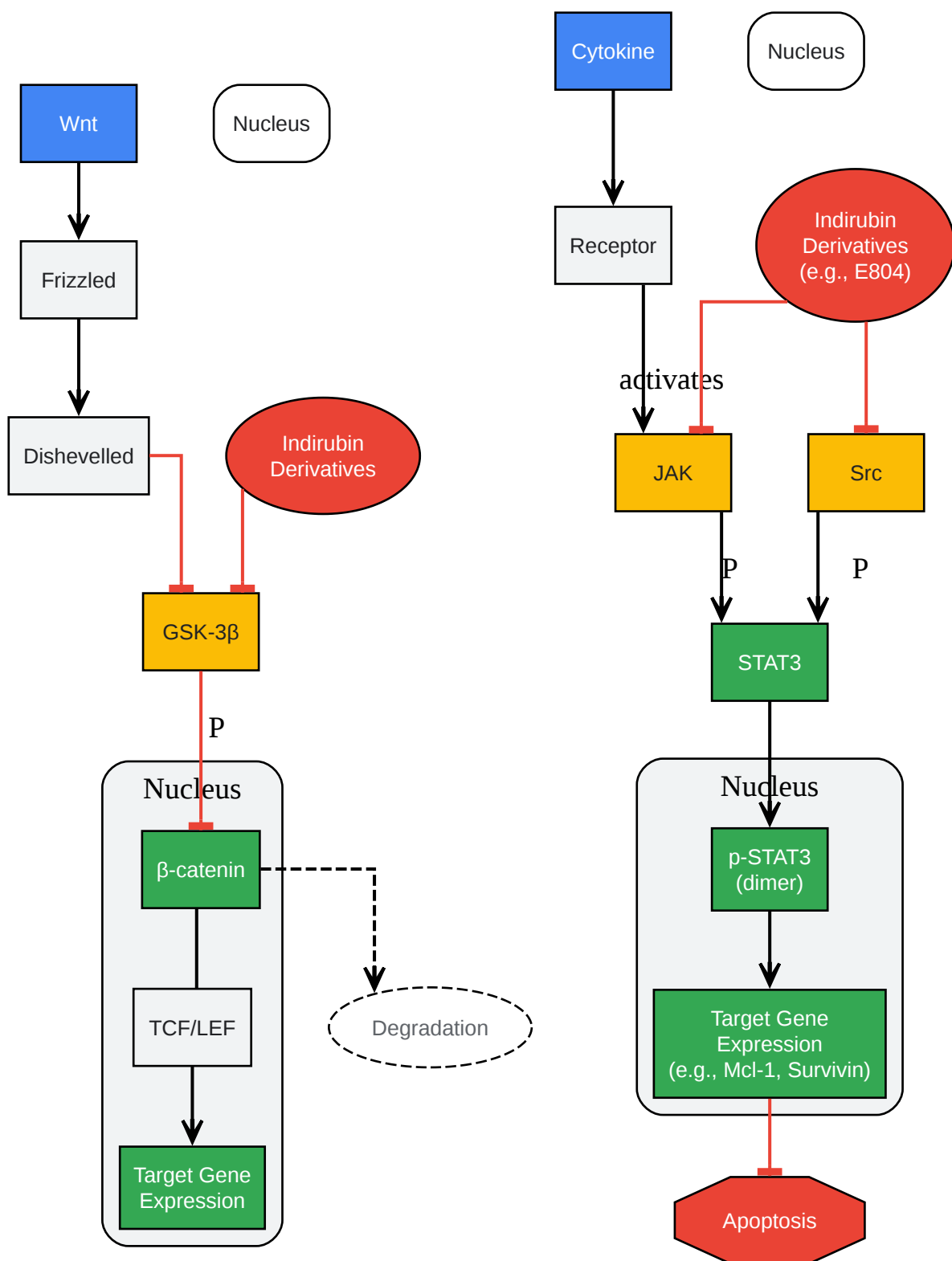
Key Signaling Pathways Modulated by Indirubin

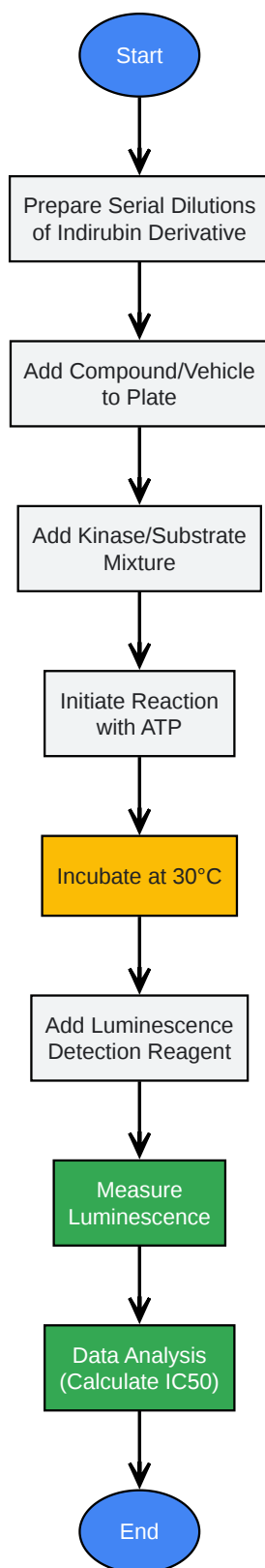
Indirubin and its derivatives exert their biological effects by interfering with critical signaling pathways that control cell proliferation, survival, and differentiation. Understanding these pathways is essential for interpreting experimental results and for the rational design of novel kinase inhibitors.

CDK-Mediated Cell Cycle Regulation

Cyclin-Dependent Kinases are the master regulators of the cell cycle. Their sequential activation, through binding to specific cyclin partners, drives the progression through the G1, S, G2, and M phases. By inhibiting CDKs, indirubins can induce cell cycle arrest, typically at the G1/S or G2/M transitions, and subsequently trigger apoptosis in cancer cells.







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